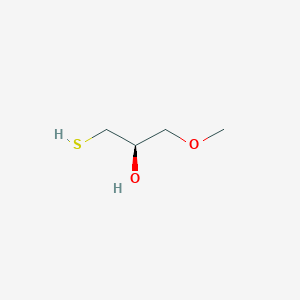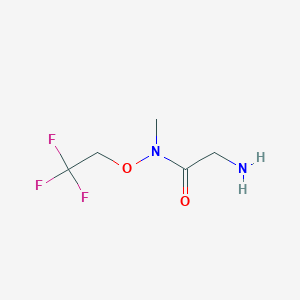
2-Amino-N-methyl-N-(2,2,2-trifluoroethoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-methyl-N-(2,2,2-trifluoroethoxy)acetamide is a synthetic organic compound classified as an acetamide derivative. Its chemical structure comprises an amino group bonded to an acetyl moiety, with the acetyl group further linked to a trifluoroethyl substituent . This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-Amino-N-methyl-N-(2,2,2-trifluoroethoxy)acetamide typically involves the reaction of glycine protected by an N-phthalyl group with trifluoroethylamine or its salt to form an amide. The protective group is then removed under the action of hydrated fibril to obtain the crude product .
Industrial Production Methods
In industrial settings, the compound can be synthesized through a series of controlled reactions involving the use of specific reagents and catalysts to ensure high yield and purity. The process often includes steps such as condensation, hydrolysis, and purification to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-N-methyl-N-(2,2,2-trifluoroethoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.
Applications De Recherche Scientifique
2-Amino-N-methyl-N-(2,2,2-trifluoroethoxy)acetamide is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It serves as an intermediate in organic synthesis, facilitating the production of various complex molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is utilized in the production of agrochemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Amino-N-methyl-N-(2,2,2-trifluoroethoxy)acetamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s stability and alters its biological activity, impacting properties like solubility and lipophilicity . These interactions can influence various biochemical processes, making the compound valuable in research and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-Amino-N-methyl-N-(2,2,2-trifluoroethoxy)acetamide include:
- 2-Amino-N-(2,2,2-trifluoroethyl)acetamide
- 2-Amino-N-methylacetamide
- N-Methyl-N-(2,2,2-trifluoroethyl)acetamide
Uniqueness
What sets this compound apart from similar compounds is its unique trifluoroethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and modifies its interactions with biological targets, making it particularly valuable in various applications .
Propriétés
Formule moléculaire |
C5H9F3N2O2 |
|---|---|
Poids moléculaire |
186.13 g/mol |
Nom IUPAC |
2-amino-N-methyl-N-(2,2,2-trifluoroethoxy)acetamide |
InChI |
InChI=1S/C5H9F3N2O2/c1-10(4(11)2-9)12-3-5(6,7)8/h2-3,9H2,1H3 |
Clé InChI |
CLZORJRTOVFWJU-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)CN)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


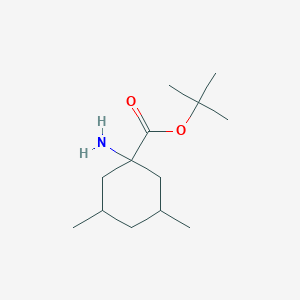
![8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13235909.png)
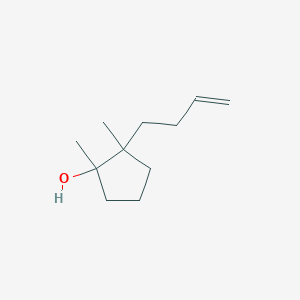
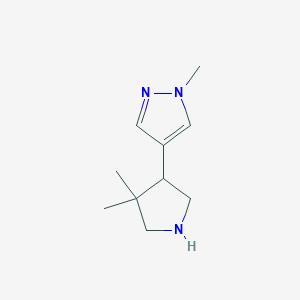
![1-[(Piperazin-1-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13235927.png)
![Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13235928.png)
![Ethyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13235939.png)
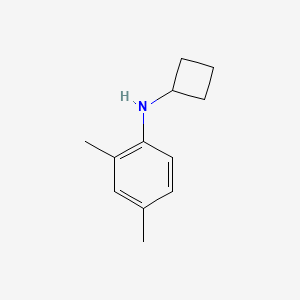
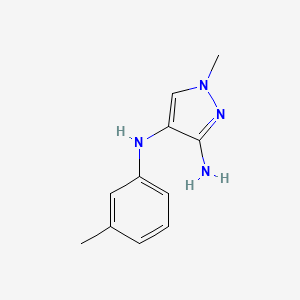
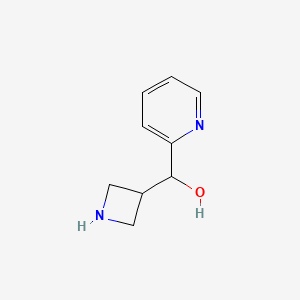
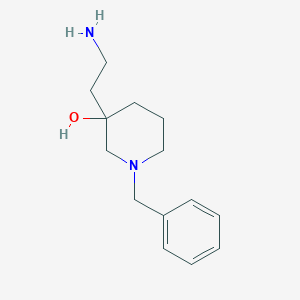
amine](/img/structure/B13235969.png)

